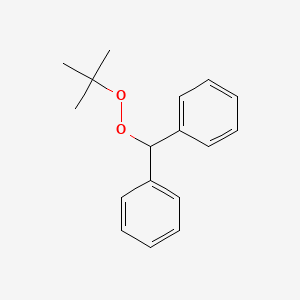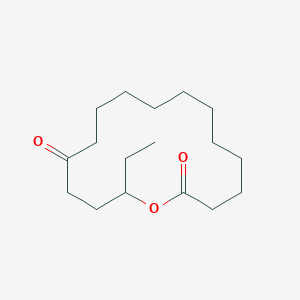
16-Ethyl-1-oxacyclohexadecane-2,13-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-Ethyl-1-oxacyclohexadecane-2,13-dione is a chemical compound with the molecular formula C17H30O3. It is characterized by its unique structure, which includes a 16-membered lactone ring with an ethyl group and two ketone functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-Ethyl-1-oxacyclohexadecane-2,13-dione typically involves the cyclization of a suitable precursor. One common method is the intramolecular esterification of a long-chain hydroxy acid. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
16-Ethyl-1-oxacyclohexadecane-2,13-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
16-Ethyl-1-oxacyclohexadecane-2,13-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
作用機序
The mechanism of action of 16-Ethyl-1-oxacyclohexadecane-2,13-dione involves its interaction with specific molecular targets. The compound’s lactone ring and ketone functionalities allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
Oxacyclohexadecane-2,13-dione: This compound is similar in structure but lacks the ethyl group.
Cyclopentadecanolide: Another lactone with a similar ring size but different functional groups.
Pentadecanolide: A lactone with a 15-membered ring, used in similar applications.
Uniqueness
16-Ethyl-1-oxacyclohexadecane-2,13-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its utility in specific applications, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
57785-44-1 |
|---|---|
分子式 |
C17H30O3 |
分子量 |
282.4 g/mol |
IUPAC名 |
16-ethyl-oxacyclohexadecane-2,13-dione |
InChI |
InChI=1S/C17H30O3/c1-2-16-14-13-15(18)11-9-7-5-3-4-6-8-10-12-17(19)20-16/h16H,2-14H2,1H3 |
InChIキー |
RBVISHJQKSLULJ-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(=O)CCCCCCCCCCC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


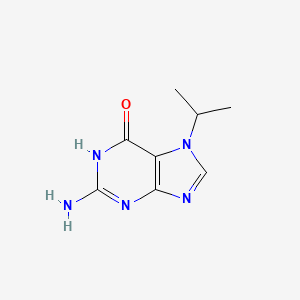
![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol](/img/structure/B14627700.png)
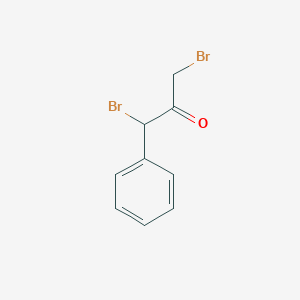


![1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane](/img/structure/B14627731.png)
![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627746.png)

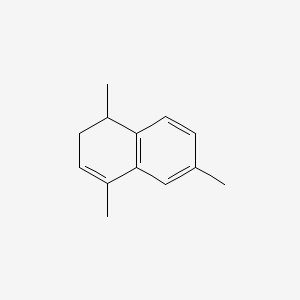
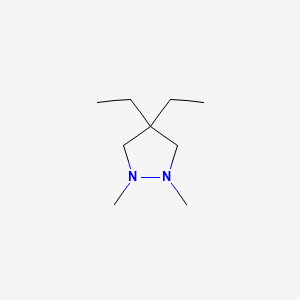
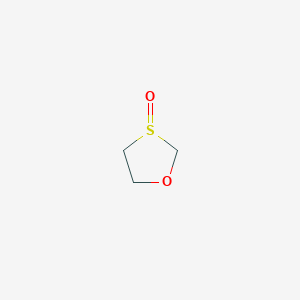
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)
